

Spectroscopic Data for the Structural Confirmation of 6-Bromochroman: A Technical Guide

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Compound of Interest

Compound Name: **6-Bromochroman**

Cat. No.: **B1278623**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data essential for the structural confirmation of **6-Bromochroman**. The following sections detail the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) data, along with the experimental protocols for their acquisition. This information is critical for ensuring the identity and purity of **6-Bromochroman** in research and development settings.

Spectroscopic Data Summary

The structural elucidation of **6-Bromochroman** is achieved through a combination of spectroscopic techniques. The quantitative data from ^1H NMR, ^{13}C NMR, Mass Spectrometry, and IR Spectroscopy are summarized in the tables below for clear and easy comparison.

Table 1: ^1H NMR Spectral Data for 6-Bromochroman (CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
7.19	d	1H	2.3	H-5
7.14	dd	1H	8.4, 2.3	H-7
6.69	d	1H	8.4	H-8
4.18	t	2H	5.2	H-2
2.76	t	2H	6.5	H-4
2.06	p	2H	5.8	H-3

Table 2: ^{13}C NMR Spectral Data for 6-Bromochroman (CDCl₃)

Chemical Shift (δ) ppm	Assignment
153.8	C-8a
132.0	C-7
129.8	C-5
124.8	C-4a
118.5	C-8
112.9	C-6
66.5	C-2
29.2	C-4
22.1	C-3

Table 3: Mass Spectrometry Data for 6-Bromochroman

m/z	Relative Abundance (%)	Assignment
214	98	[M+2] ⁺
212	100	[M] ⁺
185	45	[M-C ₂ H ₃] ⁺
183	48	[M-C ₂ H ₅] ⁺
134	25	[M-Br] ⁺
104	30	[C ₇ H ₄ O] ⁺
78	28	[C ₆ H ₆] ⁺

Table 4: Infrared (IR) Spectroscopy Data for 6-Bromochroman

Wavenumber (cm ⁻¹)	Intensity	Assignment
2950	Medium	C-H (aliphatic) stretch
2880	Medium	C-H (aliphatic) stretch
1590	Medium	C=C (aromatic) stretch
1480	Strong	C=C (aromatic) stretch
1220	Strong	C-O (ether) stretch
1050	Medium	C-Br stretch
810	Strong	C-H (aromatic) bend

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for **6-Bromochroman**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

- Weighing: Accurately weigh approximately 10-20 mg of **6-Bromochroman** for ^1H NMR and 50-100 mg for ^{13}C NMR.
- Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble. Deuterated chloroform (CDCl_3) is a common choice.
- Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
- Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

^1H NMR Acquisition Parameters:

- Pulse Program: Standard one-pulse sequence.
- Temperature: 298 K (25 °C).
- Spectral Width: Approximately 12-15 ppm.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay (D1): 1-5 seconds.
- Number of Scans (NS): 8 to 16 scans.
- Referencing: The spectrum is referenced to the residual solvent peak of CDCl_3 ($\delta = 7.26$ ppm) or an internal standard such as tetramethylsilane (TMS, $\delta = 0.00$ ppm).

^{13}C NMR Acquisition Parameters:

- Pulse Program: Standard proton-decoupled pulse sequence (e.g., zgpg30).
- Temperature: 298 K (25 °C).
- Spectral Width: Approximately 200-220 ppm.

- Acquisition Time: 1-2 seconds.
- Relaxation Delay (D1): 2 seconds.
- Number of Scans (NS): A higher number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of the ^{13}C isotope.[\[1\]](#)
- Referencing: The spectrum is referenced to the solvent peak of CDCl_3 ($\delta = 77.16$ ppm).

Data Processing:

- Fourier Transform: Apply a Fourier transform to the Free Induction Decay (FID) to obtain the frequency-domain spectrum.
- Phase Correction: Manually or automatically correct the phase of the spectrum.
- Baseline Correction: Apply a baseline correction to ensure a flat baseline.
- Integration: For ^1H NMR, integrate the peaks to determine the relative proton ratios.
- Peak Picking: Identify the chemical shift of each peak.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electron Ionization - EI).

Sample Introduction: The sample can be introduced via direct infusion or after separation by gas chromatography (GC-MS).

EI-MS Protocol:

- Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing the removal of an electron to form a molecular ion (M^+).
- Fragmentation: The high internal energy of the molecular ion leads to fragmentation, producing a series of characteristic fragment ions.

- Mass Analysis: The ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).
- Detection: A detector records the abundance of each ion, generating a mass spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Thin Film Method):

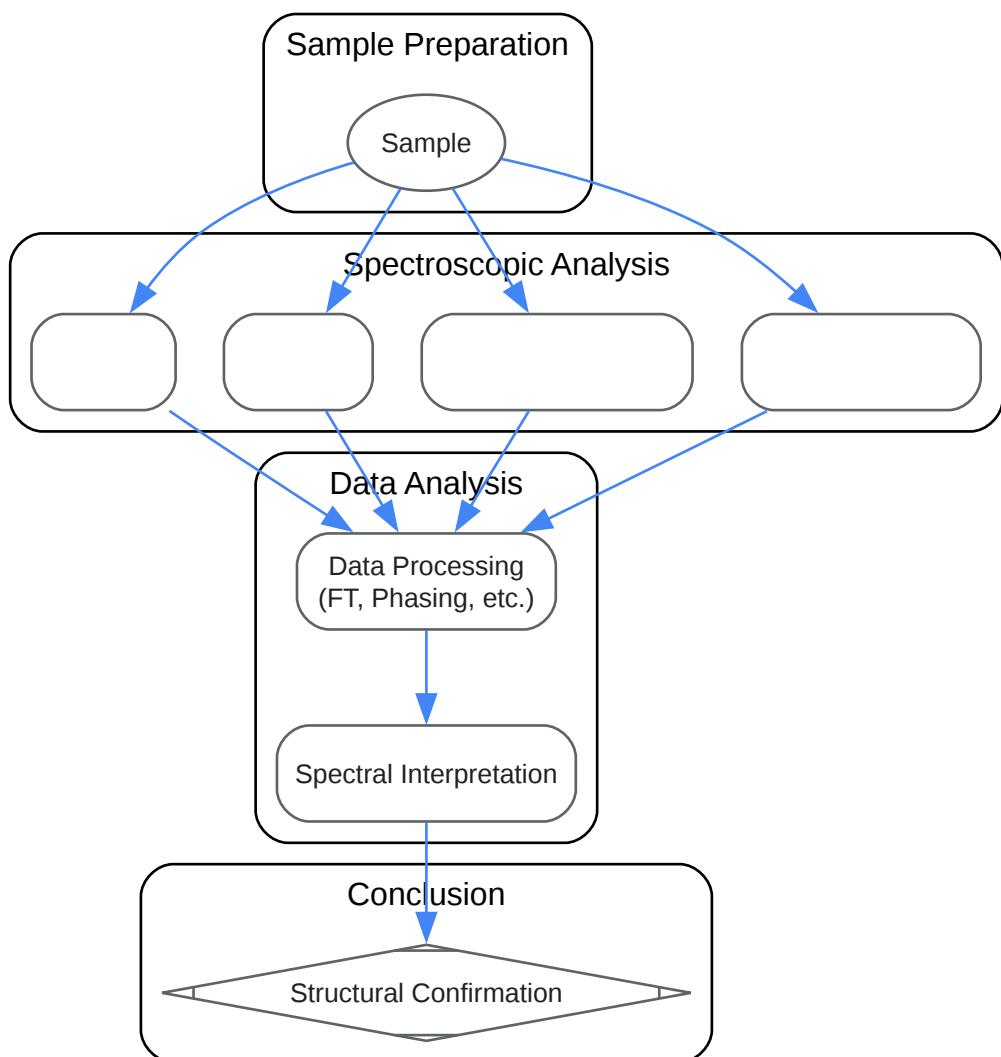
- Dissolve a small amount of **6-Bromochroman** in a volatile solvent (e.g., dichloromethane or acetone).
- Deposit a drop of the solution onto a salt plate (e.g., NaCl or KBr).
- Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

Data Acquisition:

- Background Scan: Record a background spectrum of the clean, empty sample holder.
- Sample Scan: Place the salt plate with the sample film in the spectrometer and record the sample spectrum.
- Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum. The data is typically plotted as transmittance (%) versus wavenumber (cm^{-1}).

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the structural confirmation of an organic compound like **6-Bromochroman** using the spectroscopic methods described.



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References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
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